Cas no 832737-82-3 (3-(2,4,6-trichlorophenoxy)methylbenzohydrazide)

3-(2,4,6-trichlorophenoxy)methylbenzohydrazide is a synthetic organic compound. It exhibits potent antibacterial and antifungal properties, making it suitable for pharmaceutical applications. Its unique structure confers high stability, minimizing decomposition, and its selective reactivity ensures efficient synthesis in chemical processes.
3-(2,4,6-trichlorophenoxy)methylbenzohydrazide structure
832737-82-3 structure
Product name:3-(2,4,6-trichlorophenoxy)methylbenzohydrazide
CAS No:832737-82-3
MF:C14H11N2O2Cl3
Molecular Weight:345.608
MDL:MFCD03423094
CID:3058081
PubChem ID:7020962

3-(2,4,6-trichlorophenoxy)methylbenzohydrazide 化学的及び物理的性質

名前と識別子

    • 3-(2,4,6-Trichloro-phenoxymethyl)-benzoic acid hydrazide
    • 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide
    • EN300-228815
    • AKOS000305306
    • HIB73782
    • BBL038684
    • CS-0240525
    • 832737-82-3
    • 3-(2,4,6-TRICHLOROPHENOXYMETHYL)BENZOHYDRAZIDE
    • STK312412
    • 3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
    • MDL: MFCD03423094
    • インチ: InChI=1S/C14H11Cl3N2O2/c15-10-5-11(16)13(12(17)6-10)21-7-8-2-1-3-9(4-8)14(20)19-18/h1-6H,7,18H2,(H,19,20)
    • InChIKey: FCKFXYSLOHBDLO-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 343.988611Da
  • 同位素质量: 343.988611Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 64.4Ų

3-(2,4,6-trichlorophenoxy)methylbenzohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311195-500mg
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
832737-82-3 95%
500mg
¥6692.00 2024-07-28
Enamine
EN300-228815-2.5g
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
832737-82-3 95%
2.5g
$499.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311195-10g
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
832737-82-3 95%
10g
¥27286.00 2024-07-28
Enamine
EN300-228815-0.5g
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
832737-82-3 95%
0.5g
$286.0 2024-06-20
abcr
AB498665-250 mg
3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide
832737-82-3
250MG
€176.40 2022-03-24
Fluorochem
026701-1g
3-(2,4,6-Trichloro-phenoxymethyl)-benzohydrazide
832737-82-3
1g
£144.00 2022-03-01
abcr
AB498665-5 g
3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide
832737-82-3
5g
€519.80 2022-03-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311195-100mg
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
832737-82-3 95%
100mg
¥3194.00 2024-07-28
Enamine
EN300-228815-0.05g
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
832737-82-3 95%
0.05g
$85.0 2024-06-20
Enamine
EN300-228815-5.0g
3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
832737-82-3 95%
5.0g
$720.0 2024-06-20

3-(2,4,6-trichlorophenoxy)methylbenzohydrazide 関連文献

3-(2,4,6-trichlorophenoxy)methylbenzohydrazideに関する追加情報

Introduction to 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide (CAS No. 832737-82-3)

3-(2,4,6-trichlorophenoxy)methylbenzohydrazide is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, identified by its Chemical Abstracts Service (CAS) number 832737-82-3, belongs to a class of molecules that have shown promise in various biological and chemical applications. The presence of both chlorophenyl and benzohydrazide moieties in its structure imparts distinct pharmacological properties, making it a subject of intense study in medicinal chemistry.

The molecular structure of 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide consists of a benzene ring substituted with a chlorophenoxy group at the C-3 position and a methylbenzohydrazide moiety at the C-1 position. This arrangement creates a molecule with potential interactions at multiple biological targets, which has been a driving force behind its exploration in drug discovery. The chlorophenyl group, characterized by its three chlorine atoms at the 2, 4, and 6 positions, enhances the lipophilicity and metabolic stability of the compound, while the benzohydrazide part contributes to its hydrogen bonding capabilities.

In recent years, the pharmaceutical industry has witnessed a surge in the development of compounds with dual or multi-target interactions. This trend has been particularly evident in the search for novel therapeutic agents that can address complex diseases more effectively. 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide has emerged as a promising candidate in this context due to its ability to modulate multiple signaling pathways simultaneously. For instance, studies have suggested that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.

The synthesis of 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide involves a series of well-defined chemical transformations that highlight the ingenuity of modern synthetic organic chemistry. The chlorophenoxymethylation step is particularly critical, as it introduces the chlorophenyl group into the molecular framework while maintaining regioselectivity. Subsequent hydrazination reactions then complete the assembly of the benzohydrazide moiety. These synthetic strategies not only showcase the versatility of current methodologies but also underscore the importance of precise control over reaction conditions to achieve high yields and purity.

Evaluation of 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide in preclinical models has revealed several intriguing pharmacological profiles. Notably, preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, its interaction with metalloproteinases has been explored, suggesting potential applications in conditions where matrix degradation is a pathological feature. These findings have laid the groundwork for further investigation into its therapeutic potential.

The role of computational chemistry in understanding the behavior of complex molecules like 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide cannot be overstated. Advanced computational techniques such as molecular docking and quantum mechanical calculations have provided valuable insights into its binding modes with biological targets. These simulations have not only helped refine structural analogs but also predicted pharmacokinetic properties essential for drug development. The integration of computational methods with experimental data has accelerated the discovery process significantly.

The environmental impact and biodegradability of pharmaceutical compounds are increasingly becoming focal points in research. While 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide exhibits promising biological activity, its environmental fate remains an area of interest. Studies are underway to assess its persistence and potential toxicity in various ecosystems. Such assessments are crucial for ensuring that new drug candidates do not pose undue risks to environmental health alongside their intended therapeutic benefits.

The regulatory landscape for new pharmaceutical entities necessitates rigorous evaluation before clinical translation can occur. Regulatory agencies require comprehensive data on safety and efficacy before approving a drug for human use. The development pipeline for 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide is thus guided by these stringent requirements. Preclinical toxicology studies are being conducted to evaluate acute and chronic toxicity profiles, while pharmacokinetic studies aim to determine optimal dosing regimens.

The interdisciplinary nature of modern drug discovery underscores the importance of collaboration between chemists、biologists、pharmacologists,and clinicians。The synthesis,characterization,and biological evaluation of compounds like 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide benefit immensely from such collaborative efforts。By integrating expertise across different scientific domains,researchers can more effectively navigate the complexities inherent in developing new therapeutic agents。

The future prospects for 3-(2,4,6-trichlorophenoxy)methylbenzohydrazide are bright,with ongoing research aimed at optimizing its pharmacological properties。Structural modifications are being explored to enhance potency、selectivity,and bioavailability。Additionally,investigations into combination therapies involving this compound with other drugs are underway,with the hope of achieving synergistic effects that could improve patient outcomes。

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